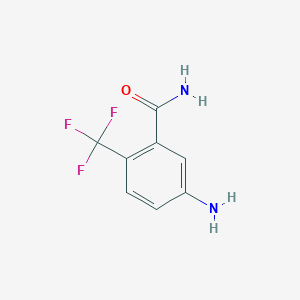

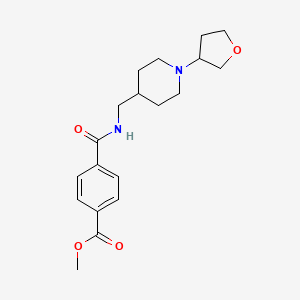

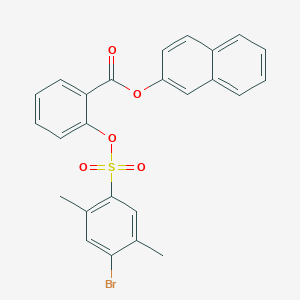

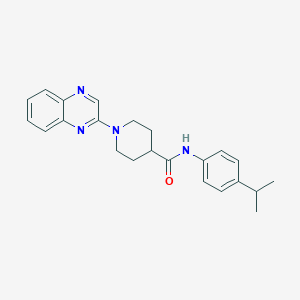

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate

カタログ番号 B2357243

CAS番号:

2380193-54-2

分子量: 511.39

InChIキー: OTGFTJBSQLYVKK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate, also known as NBDB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

科学的研究の応用

- Naphthalene derivatives have shown a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

- They have been isolated from various sources including plants, liverworts, fungi, and insects .

- The methods of application or experimental procedures vary depending on the specific biological activity being studied .

- The outcomes of these studies have shown the potential of naphthalene derivatives as potent lead compounds for medicinal chemistry researches .

- Naphthalene molecules have been used in intermolecular dearomative [4 + 2] cycloaddition reactions .

- This process involves visible-light energy-transfer catalysis .

- A wide range of functional groups, structurally diverse 2-acyl naphthalenes and styrenes could easily be converted to a diverse range of bicyclo [2.2.2]octa-2,5-diene scaffolds in high yields and moderate endo-selectivities .

- This methodology has broad potentiality and the efficacy of the introduced methods was further highlighted by the post-synthetic diversification of the products .

Phytochemistry

Organic Chemistry

Material Science

- Naphthalenes have been used in intermolecular dearomative [4 + 2] cycloaddition reactions .

- This process involves visible-light energy-transfer catalysis .

- A wide range of functional groups, structurally diverse 2-acyl naphthalenes and styrenes could easily be converted to a diverse range of bicyclo [2.2.2]octa-2,5-diene scaffolds in high yields and moderate endo-selectivities .

- The late-stage modification of the derivatives of pharmaceutical agents further demonstrated the broad potentiality of this methodology .

- Naphthalenes have shown a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .

- They are of great interest as potent lead compounds for medicinal chemistry researches .

- Naphthalenes have been reported from plants, liverworts, fungi, and insects .

Chemical Synthesis

Pharmaceutical Research

Organic Synthesis

- Naphthalene derivatives, specifically vinylidene-naphthofurans, exhibit photochromic properties when exposed to UV or sunlight at room temperature .

- This property makes them useful in the development of photo-responsive materials .

- Dihydronaphthofurans (DHNs), a class of arene ring-fused furans which are widely found in many natural and non-natural products, have relevant biological and pharmacological activities .

- They are used in the development of drug candidates .

Photochemical Reactions

Pharmacological Applications

Organic Synthesis

特性

IUPAC Name |

naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrO5S/c1-16-14-24(17(2)13-22(16)26)32(28,29)31-23-10-6-5-9-21(23)25(27)30-20-12-11-18-7-3-4-8-19(18)15-20/h3-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGFTJBSQLYVKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)